![molecular formula C12H9Cl2N3O2S B12940472 Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate CAS No. 87847-37-8](/img/structure/B12940472.png)
Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichloro-6-methylpyrimidine, which is a key intermediate.
Formation of Pyridin-2-ylthio Group: The 2,4-dichloro-6-methylpyrimidine undergoes a nucleophilic substitution reaction with pyridin-2-thiol to introduce the pyridin-2-ylthio group.
Esterification: The resulting compound is then esterified with ethyl chloroformate to form the final product, ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include ethanol and tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reactions.
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: The pyridin-2-ylthio group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be applied.
Major Products:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Ester Hydrolysis: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and the pyridin-2-ylthio group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
2,4-Dichloro-6-methylpyrimidine: This compound shares the pyrimidine core with ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate but lacks the pyridin-2-ylthio group and the ester functionality.
2,4-Dichloro-6-(pyridin-2-ylthio)pyrimidine: Similar to the target compound but without the ester group.
Ethyl 2,4-dichloro-5-methylpyrimidine-6-carboxylate: This compound has a similar ester functionality but differs in the substitution pattern on the pyrimidine ring.
Uniqueness: Ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate is unique due to the presence of both the pyridin-2-ylthio group and the ester functionality, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile building block in medicinal chemistry and other scientific research applications.
Propriétés
Numéro CAS |
87847-37-8 |
|---|---|
Formule moléculaire |
C12H9Cl2N3O2S |
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
ethyl 2,4-dichloro-6-pyridin-2-ylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H9Cl2N3O2S/c1-2-19-11(18)8-9(13)16-12(14)17-10(8)20-7-5-3-4-6-15-7/h3-6H,2H2,1H3 |
Clé InChI |
BYJSARFVKHZYPA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(N=C1Cl)Cl)SC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


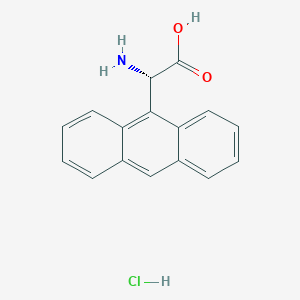
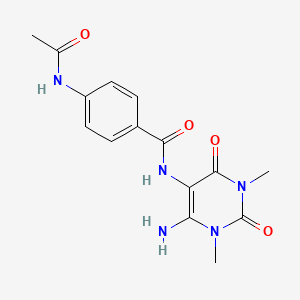
![(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12940402.png)
![3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B12940404.png)
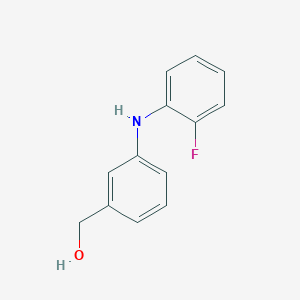
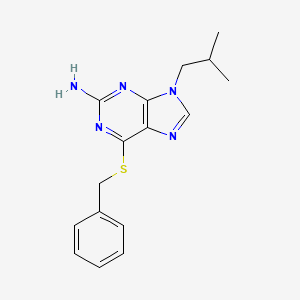
![1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940419.png)

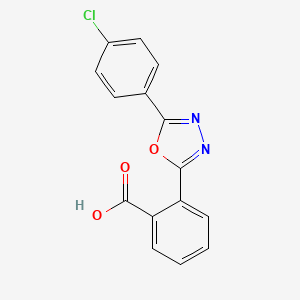
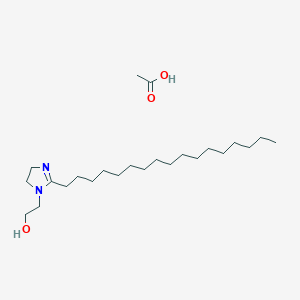
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide](/img/structure/B12940459.png)
![6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B12940464.png)


